molecular formula C7H4Cl2O3 B3195573 2,4-Dichloro-3-hydroxybenzoic acid CAS No. 91658-93-4

2,4-Dichloro-3-hydroxybenzoic acid

Cat. No. B3195573
CAS RN: 91658-93-4
M. Wt: 207.01 g/mol
InChI Key: PWYTVCDAONKNGR-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybenzoic acid is a type of phenolic acid . It is a compound containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group . The molecular formula is C7H4Cl2O3, and it has an average mass of 207.011 Da .


Synthesis Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is structurally similar to this compound, has been reported . It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Scientific Research Applications

Photodecomposition in Agriculture

Crosby and Leitis (1969) studied the photodecomposition of chlorobenzoic acids, including variants similar to 2,4-dichloro-3-hydroxybenzoic acid, in agriculture. They found that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This research highlights the potential of using photodecomposition in agricultural practices, such as pesticide degradation or soil remediation (Crosby & Leitis, 1969).

Chemical Synthesis

Ritmaleni et al. (2013) explored the reduction of 3,5-dicholo-4-hydroxybenzoic acid, a compound closely related to this compound, for potential applications in chemical synthesis. The research demonstrated the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane from this process, highlighting its relevance in synthetic chemistry (Ritmaleni, Notario, & Yuliatun, 2013).

Biosynthesis and Bioengineering

Wang et al. (2018) discussed the significance of 4-hydroxybenzoic acid, a compound structurally similar to this compound, in biosynthesis and bioengineering. Their research emphasized the use of synthetic biology and metabolic engineering approaches for the biosynthesis of high-value bioproducts, demonstrating the potential of such compounds in various biotechnological applications (Wang et al., 2018).

Wastewater Treatment

Leite et al. (2003) investigated the use of dihydroxybenzoic acid (2,4-DHBA), closely related to this compound, in wastewater treatment. Their study on the electrochemical oxidation of 2,4-DHBA revealed its effectiveness in pollutant conversion and reduction of total organic carbon, indicating its potential in environmental remediation (Leite, Cognet, Wilhelm, & Delmas, 2003).

Polymer Synthesis

Kricheldorf and Schwarz (1984) explored the synthesis of high molecular weight poly(4-hydroxybenzoate)s using 4-hydroxybenzoic acid, a structural analogue of this compound. This research highlights the potential use of such compounds in the field of polymer science for creating new materials (Kricheldorf & Schwarz, 1984).

Horticultural Applications

Riov and Yang (1989) researched the effects of dihalo-hydroxybenzoic acids, similar to this compound, on root formation in mung beans. They found that these compounds significantly enhanced adventitious root formation, suggesting potential applications in horticulture and plant propagation (Riov & Yang, 1989).

properties

IUPAC Name

2,4-dichloro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYTVCDAONKNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295711
Record name 2,4-Dichloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91658-93-4
Record name 2,4-Dichloro-3-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91658-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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